[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a carbamate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyrimidine Moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a chloropyrimidine group, often using chloropyrimidine derivatives and suitable catalysts.
Carbamate Ester Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: can be compared with similar compounds such as:
[1-(5-Bromo-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Contains a fluorine atom, which may alter its reactivity and biological activity.
[1-(5-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester: Features a methyl group, potentially affecting its steric and electronic properties.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-5-4-6-19(9-11)12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCEWHUBHBBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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